1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Description
1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.17904424 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article consolidates existing research findings regarding its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity. The presence of a piperazine ring is known to enhance pharmacological properties, while the sulfonyl and triazole moieties may play critical roles in its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, research has shown that certain derivatives of sulfonamides demonstrate broad-spectrum antibacterial and antifungal activities. The mechanism of action often involves inhibition of bacterial DNA gyrase and cell wall synthesis, which could also be applicable to our compound of interest.
- Case Study : A study reported the synthesis of various triazole derivatives that showed promising antimicrobial activity against Staphylococcus aureus and Candida albicans. The compounds were evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing effective concentrations that inhibit microbial growth significantly .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 16 | Antibacterial |
Compound B | 32 | Antifungal |
Antiviral Activity
The antiviral potential of related compounds has been documented in several studies. For example, triazole derivatives have been shown to inhibit various viruses by interfering with viral replication mechanisms.
- Research Findings : A study highlighted the effectiveness of certain synthesized compounds against Herpes simplex virus types 1 and 2. The antiviral activity was attributed to the ability of these compounds to disrupt viral entry or replication processes .
Virus Type | IC50 (µM) | Effectiveness |
---|---|---|
HSV-1 | 10 | Moderate |
HSV-2 | 15 | Moderate |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has also been explored. These compounds have been shown to induce apoptosis in cancer cells through various pathways.
- Research Overview : In vitro studies demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspases leading to programmed cell death .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Apoptosis |
HeLa | 25 | Caspase Activation |
Properties
IUPAC Name |
7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2S/c1-16-4-7-19(8-5-16)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)33(31,32)20-9-6-17(2)18(3)14-20/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQIOFOZXOMZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.